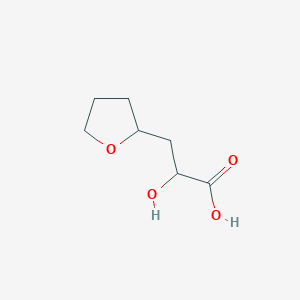
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is an organic compound with the molecular formula C7H12O4 It is characterized by the presence of a hydroxy group and an oxolane ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the reaction of oxolane derivatives with propanoic acid precursors. One common method is the esterification of oxolane-2-carboxylic acid with hydroxypropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of oxolan-2-one derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-3-(oxolan-2-yl)propanol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxolan-2-one derivatives.
Reduction: 2-Hydroxy-3-(oxolan-2-yl)propanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxolane ring provides structural stability and can participate in various biochemical reactions. These interactions can modulate metabolic pathways and cellular processes, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(oxolan-3-yl)propanoic acid
- 3-(5-Oxooxolan-2-yl)propanoic acid
- 2-(oxolan-3-yl)propanoic acid
Uniqueness
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific structural arrangement, which combines a hydroxy group and an oxolane ring with a propanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-hydroxy-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H12O4/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
YANAYWPSRRUZFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
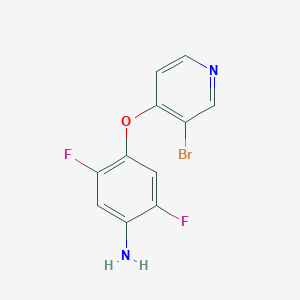
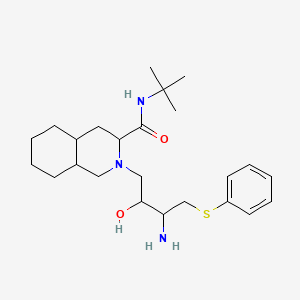

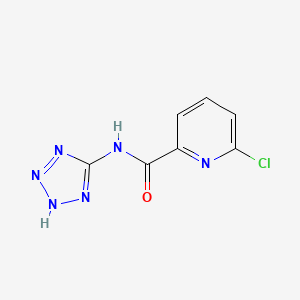
![9-Methyl-9-azabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B8553371.png)



![2-[3-((4-Chloro-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B8553415.png)
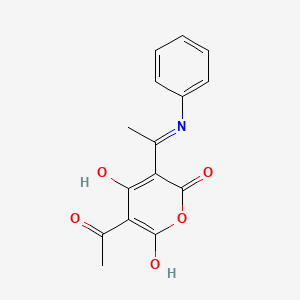
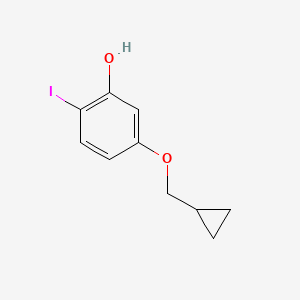

![2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B8553448.png)

